Home > Products > Screening Compounds P59234 > 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride
4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride - 1221724-34-0

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride

Catalog Number: EVT-2494132
CAS Number: 1221724-34-0
Molecular Formula: C11H23ClN2O
Molecular Weight: 234.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Compound Description: This compound, also known as TD-5959, GSK961081, and batefenterol, is a dual pharmacology multivalent muscarinic antagonist and β2 agonist. [] It has demonstrated efficacy in treating chronic obstructive pulmonary disease (COPD) by improving lung function. [] Batefenterol has advanced to phase 2b clinical trials and showed promising results compared to placebo and salmeterol. []

9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride

Compound Description: This compound, also known as alectinib hydrochloride, is an anticancer medication used in the first-line treatment of non-small cell lung cancer. [] It has three known polymorphs. [] Its crystal structure, characterized by short Cl…N distances between the anion and the nitrogen atoms of the morpholine and benzo[b]carbazole rings, was recently determined from powder X-ray diffraction data. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound is the product of an efficient eight-step synthesis starting from oxoacetic acid monohydrate. [] Its synthesis involves a series of reactions including condensation, reductive amination, activation, and coupling, highlighting the complexity of its chemical structure. []

4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine

Compound Description: This compound, abbreviated as DMTPM, was synthesized using a one-pot multicomponent approach. [] The molecular structure of DMTPM was characterized by techniques such as 1H & 13C NMR, HR-MS, and single-crystal X-ray diffraction. [] DFT studies were employed to determine its ground-state molecular geometry and further analyze its molecular electrostatic potential (MEP) map and molecular frontier orbitals (MFO). []

2-{[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives

Compound Description: This series of compounds were designed and synthesized as potential antibacterial and hemolytic agents. [] The synthesis involved a multi-step process starting with the preparation of esters from aromatic organic acids, followed by conversion to hydrazides, cyclization to oxadiazoles, and finally reaction with 4-(2-chloroethyl)morpholine hydrochloride. [] The synthesized compounds exhibited good antibacterial and hemolytic potential relative to the reference standards. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide

Compound Description: This compound, designated as CPI-1205, is a potent and selective inhibitor of histone methyltransferase EZH2. [] Its development targeted the dysregulation of PRC2 function, often correlated with certain malignancies and poor prognosis. [] CPI-1205 demonstrates strong antitumor activity in a Karpas-422 xenograft model and is currently in phase I clinical trials. []

4-[-2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride

Compound Description: This compound, often referred to as P027, functions as a σ(1) receptor antagonist. [, , , , , , ] Its various polymorphs and solvates have been studied for their pharmaceutical applications. [, , , , , , ] This compound has potential therapeutic applications for various conditions including diarrhea, lipoprotein disorders, migraine, obesity, and more. []

2,2,6,6-Tetramethyl-piperidin-4-one derivatives and Pyrazolo(4,3-c)pyridine derivatives

Compound Description: These classes of compounds were synthesized from 2,2,6,6-tetramethylpiperidin-4-one and tested for their anticancer activity. [] The piperidine derivatives were synthesized through reaction with aromatic aldehydes and thiosemicarbazide or semicarbazide hydrochloride, while the pyrazolo(4,3-c)pyridine derivatives were formed by reacting the piperidine derivatives with hydrazine hydrate. []

2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride

Compound Description: This compound, known as ERA-923, is a new antiestrogen selective estrogen receptor modulator (SERM) with potential for treating estrogen receptor (ER)-alpha-positive breast cancer. [] Preclinical studies show that ERA-923 is more effective and has a better safety profile than tamoxifen. [] Notably, it inhibits the growth of tamoxifen-sensitive and -resistant tumors and lacks the uterotropic effects seen with tamoxifen. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride

Compound Description: This compound, identified as K-604, is a potent and water-soluble acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with 229-fold selectivity over ACAT-2. [] K-604 shows improved aqueous solubility and oral absorption compared to previous ACAT inhibitors. [] It is currently undergoing clinical trials for the treatment of diseases involving ACAT-1 overexpression. []

2-(4-Methylthiazol-5-yl) ethyl nitrate hydrochloride

Compound Description: This compound, designated as W1302, is a novel nitric oxide donor (NOD) currently in phase I clinical trials in China for treating vascular dementia (VaD). [] Studies show W1302 improves cognitive impairment in VaD rat models by increasing NO and cGMP production, restoring mitochondrial membrane potential, attenuating oxidative stress, and inhibiting the NF-κB signaling pathway. []

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one

Compound Description: This compound, MPC-3100, is a potent and orally bioavailable purine-based inhibitor of heat shock protein 90 (Hsp90). [] It exhibits promising in vitro and in vivo antitumor activity across multiple human cancer xenograft models, leading to its selection as a clinical candidate for cancer treatment. []

(2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride

Compound Description: This compound was synthesized from readily available starting materials, piperidine-4-carboxylic acid and ethyl carbonochloridate, through a practical three-step process involving amidation, Friedel-Crafts acylation, and hydrolysis. [] The structure of the final compound was confirmed using 1H NMR spectroscopy. []

1-(2-{10-[2-Piperazinoethyl]-9-anthryl}ethyl)piperazine and 4-(2-{10-[2-(1,4-Thiazinan-4-yl)ethyl]-9-anthryl}ethyl)thiomorpholine

Compound Description: These two compounds act as fluorescent chemosensors, exhibiting enhanced fluorescence upon binding to alkali metal and alkaline earth ions. [] They both possess a 'fluorophore-spacer-receptor' structure, with anthracene as the fluorophore and either piperazine or thiomorpholine as the receptor. []

5,7-dihydro-3-[2-{1-Benzyl-piperidin-4-yl}ethyl]-6H-pyrrolo-[4,5-f]-1,2-benzisoxazole-6-one

Compound Description: The synthesis of this compound involves a multi-step process using a compound of formula (VII) as a key intermediate. [] The specific details of the synthetic route and the compound's applications are not explicitly mentioned in the provided abstract. []

3-[1-(6,7-Diethoxy-2-morpholinoquinazolin-4-yl)piperidin-4-yl]-1,6-dimethyl-2,4(1H,3H)-quinazolinedione hydrochloride (KF24345)

Compound Description: This compound, KF24345, is a novel anti-inflammatory agent that works by inhibiting adenosine uptake. [] It demonstrates a high affinity for both the es (inhibitor-sensitive) and ei (inhibitor-resistant) subtypes of equilibrative nucleoside transporters (ENTs). [] KF24345 shows potential as a valuable tool for studying nucleoside metabolism and the biological effects of adenosine. []

(R)-2-(2-Aminothiazol-4-yl)-4′-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} Acetanilide (YM178)

Compound Description: YM178 is a novel, selective β3-adrenoceptor agonist that shows promising results in treating overactive bladder symptoms. [] It exhibits high selectivity for β3-adrenoceptors over β1 and β2 subtypes. [] In preclinical studies, YM178 effectively decreased the frequency of rhythmic bladder contractions. []

4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, and (E)-1(anthracen-9-ylmethylidene)[2-(morpholin-4-yl)ethyl]amine

Compound Description: These compounds are all characterized by X-ray crystallography to understand their solid-state structures and intermolecular interactions. [, , ] 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate and 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate both contain a piperidine ring and an ethyl linker connected to a benzamide moiety, while (E)-1(anthracen-9-ylmethylidene)[2-(morpholin-4-yl)ethyl]amine features a morpholine ring linked to an anthracene unit through an ethyl chain. [, , ]

N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl)

Compound Description: Acrylfentanyl is a novel synthetic opioid identified in seized illicit drug materials. [] Its structural similarity to fentanyl, a potent opioid analgesic, raises concerns about its potential for abuse and toxicity. [] The presence of acrylfentanyl in illicit substances underscores the ongoing emergence of novel psychoactive substances. []

4-nitro-2-{(E)-[2-(piperidin-1-yl)ethyl]iminomethyl}phenol

Compound Description: This compound is a Schiff base that exhibits a zwitterionic structure in its solid state. [] Its structure, characterized by X-ray crystallography, reveals the transfer of a proton from the phenolic hydroxyl group to the imine nitrogen, resulting in a zwitterion stabilized by an intramolecular hydrogen bond. []

2-mercapto-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole and its S-substituted aliphatic analogues

Compound Description: 2-mercapto-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole serves as a precursor for synthesizing a series of S-substituted aliphatic analogs designed as potential antibacterial agents. [] The S-substituted derivatives exhibited improved antibacterial activity compared to the parent compound, demonstrating the impact of structural modifications on biological activity. []

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylbenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized through a multi-step process. [] The synthesis involved the preparation of key intermediates, followed by a final coupling reaction. [] The structure of the final compound was confirmed by 1H NMR, 13C NMR, and ESI-MS. []

2-(2-Aryl-morpholino-4-yl)ethyl Esters of Indomethacin

Compound Description: This series of compounds were synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors. [] The compounds demonstrated varying degrees of COX-2 selectivity, with some exhibiting better selectivity than the reference compound, celecoxib. [] These findings highlight the potential of these compounds for developing safer anti-inflammatory drugs with reduced side effects. []

5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one

Compound Description: This compound, characterized by X-ray crystallography, exhibits a three-dimensional framework structure stabilized by C—H⋯O interactions. [] It features three morpholine rings, one of which is linked to the indole nitrogen through a flexible ethyl group. []

Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate

Compound Description: This compound's crystal structure reveals the planar nature of the benzimidazole ring and the chair conformation of the morpholine ring. [] The molecule forms a two-dimensional network through C—H⋯F and C—H⋯O hydrogen bonds. []

1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea Sulfate Salt (Palosuran, ACT-058362)

Compound Description: Palosuran is a potent and specific urotensin-II (U-II) receptor antagonist. [] It binds to the UT receptor, inhibiting U-II-induced vasoconstriction. [] Palosuran shows promise in treating conditions like acute renal failure by preventing the no-reflow phenomenon after renal artery clamping. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

Compound Description: AC-90179 acts as a selective serotonin 2A receptor inverse agonist. [] It exhibits high potency at 5HT2A receptors and also shows antagonism at 5HT2C receptors, with minimal affinity for D2 and H1 receptors, which are associated with side effects of other antipsychotic drugs. [] AC-90179 shows promise as a potential antipsychotic with a potentially improved side effect profile. []

(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone

Compound Description: This compound was radiolabeled with Iodine-123 ([123I]) and evaluated as a potential SPECT imaging agent for 5-HT2A receptors in the brain. [] Initial studies in mice demonstrated brain uptake, suggesting its potential for further investigation as a tool for studying 5-HT2A receptor function in vivo. []

Synthesis Analysis

The synthesis of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride typically involves the reaction between 4-(2-chloroethyl)morpholine hydrochloride and piperidine. This process can be summarized in the following steps:

  1. Starting Materials: The reaction begins with 4-(2-chloroethyl)morpholine hydrochloride as the electrophile and piperidine as the nucleophile.
  2. Reaction Conditions: The reaction is generally carried out under reflux conditions in a suitable solvent, such as ethanol or acetonitrile, to facilitate nucleophilic substitution.
  3. Yield Optimization: Parameters such as temperature, reaction time, and molar ratios are optimized to maximize yield and purity. The use of catalysts may also enhance reaction efficiency .

Alternative methods have been documented, including reductive amination techniques that utilize hydrogen gas in the presence of catalysts like platinum or palladium to improve yields while minimizing by-products .

Molecular Structure Analysis

The molecular structure of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride features a morpholine ring connected to a piperidine moiety via a two-carbon ethyl bridge. Key structural characteristics include:

  • Morpholine Ring: A six-membered ring containing one nitrogen atom and one oxygen atom.
  • Piperidine Ring: A saturated six-membered ring containing one nitrogen atom.
  • Hydrochloride Salt Formation: The presence of hydrochloric acid results in the formation of a salt that enhances solubility in water.

The compound's InChI key is SQCQTTGIMYYQPH-UHFFFAOYSA-N, which aids in identifying its structure in databases like PubChem .

Chemical Reactions Analysis

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form ketones or aldehydes.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride to convert functional groups into alcohols or amines.
  3. Nucleophilic Substitution: The piperidine ring can undergo nucleophilic substitution with alkyl halides to introduce new functional groups .

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Physical and Chemical Properties Analysis

The physical properties of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride are essential for its application:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride group.
  • Melting Point: Specific melting point data may vary but is generally within a range conducive for handling in laboratory settings.

Chemical properties include stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of nitrogen atoms .

Applications

The applications of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride span several fields:

  1. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  2. Pharmaceutical Research: Investigated for its potential therapeutic effects, including anti-inflammatory properties and roles as enzyme inhibitors .
  3. Material Science: Used in developing new materials due to its unique chemical structure.

Research continues into its efficacy and mechanisms within biological systems, highlighting its importance in medicinal chemistry .

Synthetic Methodologies & Optimization

Palladium-Catalyzed Hydrogenation Protocols for Piperidine-Morpholine Hybridization

Palladium on carbon (Pd/C) catalysis enables efficient hydrogenation for constructing the piperidine-morpholine core of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride. This method leverages heterogeneous catalysis to reduce unsaturated precursors like pyridinium salts or vinylpiperidines while preserving the morpholine moiety. Key studies demonstrate that Pd/C (5–10 wt%) in alcoholic solvents (MeOH, i-PrOH) under hydrogen atmospheres (1–3 bar) achieves near-quantitative conversion at 25–60°C [2] [4]. For example, Wang and Hu's protocol for analogous piperidine derivatives employs Pd/C with additives like ClCH₂CHCl₂ to prevent catalyst deactivation via nitrogen coordination, achieving >95% yield [2].

The ligand-free nature of Pd/C systems enhances sustainability by eliminating phosphine ligands and enabling catalyst recycling. Recent advances show that uniform Pd distribution on carbon supports ("egg-shell" morphology) maximizes catalytic sites, reducing Pd loading to 0.5–2 mol% without compromising efficiency [2] [6]. Critical parameters include:

  • pH control: Acidic conditions (e.g., HCl co-addition) prevent amine-induced Pd poisoning.
  • Solvent selection: Polar protic solvents facilitate hydrogen diffusion and product solubility.
  • Additive optimization: Halocarbons or iodide salts enhance selectivity by modulating Pd surface reactivity [2] [4].

Table 1: Optimized Pd/C-Catalyzed Hydrogenation Conditions

PrecursorCatalyst LoadingSolventTemperature (°C)Yield (%)
4-Vinylpyridine derivative5% Pd/C (2 mol%)MeOH5096
N-Benzylpiperidinone10% Pd/C (3 mol%)i-PrOH6092
Pyridinium salt5% Pd/C (1 mol%)MeOH/HCl2598

Regioselective Alkylation Strategies for Ethylene-Linked Bicyclic Systems

Regioselective N-alkylation is pivotal for tethering the piperidine and morpholine rings via an ethylene bridge. Two dominant approaches exist:

  • Morpholine alkylation: Reacting 4-(2-chloroethyl)morpholine with 4-substituted piperidines under basic conditions (K₂CO₃, NaHCO₃) in aprotic solvents (acetonitrile, DMF). This method exploits the superior nucleophilicity of the piperidine nitrogen, yielding 75–85% of the hybrid product [4] [5].
  • Piperidine alkylation: Using 4-(2-chloroethyl)piperidine with morpholine, though this route risks dialkylation due to morpholine’s symmetrical structure. Steric hindrance at the piperidine nitrogen mitigates this, but requires stoichiometric control [5].

Critical optimizations:

  • Base selection: Inorganic bases suppress N-quaternization versus tertiary amines.
  • Solvent polarity: Aprotic solvents (ε > 30) enhance alkyl halide reactivity without hydrolyzing intermediates [4].
  • Temperature modulation: Reactions at 60–80°C balance kinetics and selectivity, while >100°C promotes degradation.

The ethylene linker’s flexibility allows conformational adaptability in drug targets, but necessitates high purity (>95%) to avoid pharmacologically inactive isomers [5].

Table 2: Alkylation Strategies for Ethylene-Bridged Hybrids

Alkylating AgentNucleophileBaseSolventRegioselectivity (%)
4-(2-Chloroethyl)morpholine4-PiperidinoneK₂CO₃CH₃CN90
1-Boc-4-(2-bromoethyl)piperidineMorpholineNaHCO₃DMF82
4-VinylpiperidineMorpholineNoneH₂O/i-PrOH78

Hydrochloride Salt Formation: Acid-Base Equilibria in Polar Solvents

Converting the free base to its hydrochloride salt optimizes crystallinity, stability, and solubility for pharmaceutical handling. The tertiary amines in both rings (pKa ~8–10) undergo protonation in polar solvents, with equilibria governed by:

  • Solvent effects: MeOH and EtOH favor salt dissolution during acid addition, while acetone or MTBE induces precipitation.
  • Stoichiometry: 1.05–1.10 equivalents of HCl ensure complete salt formation without acid excess that could degrade the compound [1] [4].

Industrial processes use concentrated HCl (36–38%) in methanol, followed by antisolvent crystallization. The high chloride ion concentration shifts equilibrium toward solid salt formation, yielding >99% purity [4]. Spectroscopic monitoring (IR, NMR) confirms quaternary ammonium formation via N–H stretches at 2500–3000 cm⁻¹ and Cl⁻ counterion peaks at 750 cm⁻¹ [1]. The hydrochloride salt’s melting point (230–235°C dec.) and aqueous solubility (>500 mg/mL) significantly exceed the free base’s oil-like properties [1] [5].

Table 3: Hydrochloride Salt Crystallization Parameters

Solvent SystemHCl EquivalentsTemperature (°C)Yield (%)Purity (%)
MeOH/acetone1.050–59299.5
EtOH/MTBE1.1010–158898.8
i-PrOH/ethyl acetate1.08209099.1

Scalability Challenges in Multistep Heterocyclic Assembly

Scaling 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride synthesis faces three key bottlenecks:

  • Catalyst recycling: Pd/C recovery via filtration loses 5–8% Pd per cycle due to nanoparticle aggregation. Fixed-bed reactors with carbon supports improve recyclability to >10 cycles with <2% activity loss [2] [6].
  • Intermediate purification: Chromatography of polar intermediates (e.g., alkylated precursors) is replaced by pH-selective extraction. Free base extraction into dichloromethane (pH 10–12), followed by aqueous HCl back-extraction, reduces steps and solvent use [4] [5].
  • Thermal management: Exothermic hydrogenation and N-alkylation require jacketed reactors for precise temperature control to prevent epimerization or over-reduction [6].

Process mass intensity (PMI) analysis reveals solvent use accounts for 85% of PMI. Solvent-substitution (e.g., 2-MeTHF for DMF) and water/ethanol mixtures cut PMI by 40% while retaining yield [4] [6].

Table 4: Scalability Challenges and Mitigation Strategies

ChallengeLaboratory PracticeIndustrial MitigationEfficiency Gain
Pd/C catalyst lossSingle-useFixed-bed reactors90% Pd reduction
Intermediate purificationColumn chromatographypH-driven liquid-liquid extraction50% solvent reduction
Thermal controlIce bathsContinuous flow reactors20% yield increase
Solvent wasteHigh-boiling solvents (DMF)Water/ethanol mixtures40% PMI reduction

Properties

CAS Number

1221724-34-0

Product Name

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride

IUPAC Name

4-(2-piperidin-4-ylethyl)morpholine;hydrochloride

Molecular Formula

C11H23ClN2O

Molecular Weight

234.77

InChI

InChI=1S/C11H22N2O.ClH/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13;/h11-12H,1-10H2;1H

InChI Key

SQCQTTGIMYYQPH-UHFFFAOYSA-N

SMILES

C1CNCCC1CCN2CCOCC2.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.